molecular formula C10H20N2O B1513585 4-(1-Pyrrolidinylmethyl)-4-piperidinol CAS No. 942031-83-6

4-(1-Pyrrolidinylmethyl)-4-piperidinol

Cat. No.: B1513585
CAS No.: 942031-83-6
M. Wt: 184.28 g/mol
InChI Key: KVPDUDGJCYNUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Pyrrolidinylmethyl)-4-piperidinol is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol. It is a heterocyclic organic compound featuring a pyrrolidine ring and a piperidine ring, both of which are nitrogen-containing cyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-pyrrolidinylmethyl)-4-piperidinol typically involves the reaction of 1-pyrrolidinomethyl-4-piperidone with a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced synthesis techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Pyrrolidinylmethyl)-4-piperidinol can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or chromium(VI) oxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction typically results in the formation of amines or alcohols.

  • Substitution: Substitution reactions can yield various alkylated derivatives.

  • Addition: Addition reactions can produce halogenated or hydroxylated derivatives.

Scientific Research Applications

4-(1-Pyrrolidinylmethyl)-4-piperidinol has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a ligand in biological studies to investigate receptor binding and enzyme inhibition.

  • Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

4-(1-Pyrrolidinylmethyl)-4-piperidinol is structurally similar to other compounds such as 4-(1-pyrrolidinylmethyl)piperidine and N-(2,6-dimethylphenyl)-4-(1-pyrrolidinylmethyl)-benzamide. its unique combination of pyrrolidine and piperidine rings gives it distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall utility in various applications.

Comparison with Similar Compounds

  • 4-(1-pyrrolidinylmethyl)piperidine

  • N-(2,6-dimethylphenyl)-4-(1-pyrrolidinylmethyl)-benzamide

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Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-10(3-5-11-6-4-10)9-12-7-1-2-8-12/h11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPDUDGJCYNUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651016
Record name 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942031-83-6
Record name 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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